REACTION_CXSMILES
|
C1S[C:4]([C:6]23[C:14](=O)[CH:10]([CH2:11][CH2:12][CH2:13]2)[CH2:9][N:8]([CH3:16])[CH:7]3CC)([O-:5])SC1.[CH2:20]([OH:22])[CH3:21]>[Ni]>[CH2:20]([O:22][C:4]([C:6]12[CH2:14][CH:10]([CH2:11][CH2:12][CH2:13]1)[CH2:9][N:8]([CH3:16])[CH2:7]2)=[O:5])[CH3:21]
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Name
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ethyl(3-methyl-9-oxo-3-azabicyclo[3.3.1]non-1-yl)carboxylate ethylenedithioketal
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Quantity
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2.42 g
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Type
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reactant
|
Smiles
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C1CSC([O-])(C23C(N(CC(CCC2)C3=O)C)CC)S1
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Name
|
|
Quantity
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200 mL
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Type
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reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
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40 g
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Type
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catalyst
|
Smiles
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[Ni]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the resulting mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 2 hours
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Duration
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2 h
|
Type
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FILTRATION
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Details
|
Then the reaction mixture was filtered
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (eluted with toluene/ethyl acetate)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C12CN(CC(CCC1)C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |